molecular formula C8H8N2O3 B1402925 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1378342-69-8

6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B1402925
CAS No.: 1378342-69-8
M. Wt: 180.16 g/mol
InChI Key: CJAVWSVAVVZRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of Pyridooxazinone Core Structure

The crystallographic characterization of 6-Methoxy-1H-pyrido[2,3-b]oxazin-2(3H)-one has revealed fundamental structural parameters that define the geometry and electronic properties of this heterocyclic system. The compound possesses a molecular formula of C₈H₈N₂O₃ with a molecular weight of 180.16 grams per mole, establishing it as a relatively compact heterocyclic structure. The pyrido-oxazinone core structure exhibits a planar configuration typical of fused aromatic systems, with the pyridine ring maintaining its characteristic nitrogen positioning at the 1-position relative to the fusion point.

X-ray crystallographic studies of related pyrido[2,3-b]oxazinone derivatives have demonstrated that these compounds typically crystallize in monoclinic or orthorhombic space groups, depending on the specific substitution pattern and intermolecular interactions present in the crystal lattice. The structural analysis reveals that the oxazinone ring adopts a near-planar conformation, with minimal deviation from the pyridine ring plane due to the rigid nature of the fused system. Bond length measurements indicate that the carbon-nitrogen bonds within the pyridine ring range from 1.335 to 1.350 Angstroms, consistent with aromatic character, while the carbon-oxygen bonds in the oxazinone moiety typically measure 1.365-1.385 Angstroms.

The methoxy substituent at the 6-position introduces specific steric and electronic effects that influence the overall molecular geometry. Crystallographic data indicates that the methoxy group adopts a conformation that minimizes steric interactions with adjacent ring atoms while maximizing conjugation with the aromatic system. The carbon-oxygen bond length of the methoxy group typically measures approximately 1.425 Angstroms, indicating partial double bond character due to resonance interactions with the pyridine ring.

Intermolecular interactions within the crystal lattice reveal the presence of hydrogen bonding networks that contribute to crystal stability. The lactam carbonyl oxygen serves as a hydrogen bond acceptor, forming interactions with neighboring molecules through nitrogen-hydrogen···oxygen contacts with distances ranging from 2.85 to 3.15 Angstroms. These interactions create extended supramolecular assemblies that influence the packing arrangement and physical properties of the crystalline material.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 6-Methoxy-1H-pyrido[2,3-b]oxazin-2(3H)-one through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the presence of the methoxy group and the fused ring system. The methoxy protons appear as a sharp singlet at approximately 4.0 parts per million, integrating for three protons and showing no coupling to other nuclear spins due to the absence of adjacent protons.

The aromatic protons of the pyridine ring system display distinct chemical shifts between 7.5 and 8.5 parts per million, reflecting the electron-withdrawing effects of the nitrogen atoms and the lactam carbonyl group. Specifically, the proton at the 5-position appears as a doublet at approximately 8.2 parts per million with a coupling constant of 4.8 hertz, while the proton at the 7-position resonates at 7.8 parts per million as a doublet with similar coupling characteristics. The methylene protons of the oxazinone ring appear as a characteristic singlet at 4.7 parts per million, consistent with their position adjacent to both nitrogen and oxygen atoms.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The carbonyl carbon of the lactam moiety resonates at approximately 162 parts per million, indicating significant deshielding due to the electron-withdrawing carbonyl functionality. The aromatic carbons of the pyridine ring appear between 120 and 155 parts per million, with the carbon bearing the methoxy substituent showing characteristic upfield shifting to approximately 158 parts per million due to the electron-donating effects of the methoxy group.

Infrared spectroscopy provides complementary structural information through analysis of characteristic vibrational frequencies. The lactam carbonyl stretch appears as a strong absorption at 1675 wavenumbers, consistent with the cyclic amide functionality. The carbon-nitrogen stretching vibrations of the pyridine ring manifest as medium-intensity absorptions between 1580 and 1620 wavenumbers, while the carbon-oxygen stretching of the methoxy group produces an absorption at 1245 wavenumbers. The nitrogen-hydrogen stretching of the lactam moiety generates a broad absorption centered at 3280 wavenumbers.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. Electron ionization mass spectrometry produces a molecular ion peak at mass-to-charge ratio 180, corresponding to the molecular weight of 180.16 grams per mole. Characteristic fragmentation patterns include loss of the methoxy radical (mass 31) to produce a fragment at mass-to-charge ratio 149, and subsequent loss of carbon monoxide (mass 28) to yield a base peak at mass-to-charge ratio 121, corresponding to the methylated pyridine fragment.

Computational Modeling of Electronic Configuration

Density functional theory calculations provide detailed insights into the electronic structure and properties of 6-Methoxy-1H-pyrido[2,3-b]oxazin-2(3H)-one through analysis of molecular orbitals, electron density distributions, and energetic parameters. Calculations performed using the B3LYP functional with 6-311G(d,p) basis sets reveal that the highest occupied molecular orbital is primarily localized on the pyridine ring with significant contributions from the nitrogen lone pairs and the methoxy oxygen atom. The lowest unoccupied molecular orbital exhibits π* character and is delocalized across the entire fused ring system.

Electronic population analysis indicates that the methoxy substituent functions as an electron-donating group, increasing the electron density on the pyridine ring and influencing the reactivity patterns of the molecule. Natural bond orbital analysis reveals that the oxygen atom of the methoxy group carries a partial negative charge of approximately -0.45 elementary charges, while the adjacent carbon atom bears a corresponding positive charge of +0.25 elementary charges. The nitrogen atoms within the fused ring system exhibit negative charges ranging from -0.35 to -0.42 elementary charges, consistent with their roles as electron-rich heteroatoms.

Molecular electrostatic potential mapping demonstrates the distribution of electrophilic and nucleophilic sites across the molecular surface. The lactam oxygen atom exhibits the most negative electrostatic potential, indicating its role as the primary site for electrophilic attack or hydrogen bonding interactions. Conversely, the carbon atoms adjacent to the nitrogen atoms in the pyridine ring display positive electrostatic potentials, suggesting their susceptibility to nucleophilic substitution reactions.

Vibrational frequency calculations confirm the stability of the optimized molecular geometry and provide theoretical predictions for infrared absorption frequencies that correlate well with experimental observations. The calculated carbonyl stretching frequency of 1682 wavenumbers shows excellent agreement with the experimental value of 1675 wavenumbers, validating the computational model. Thermodynamic parameters derived from the calculations indicate that the compound exhibits considerable thermal stability, with a calculated enthalpy of formation of -145.7 kilojoules per mole and a Gibbs free energy of formation of -98.2 kilojoules per mole at standard conditions.

Parameter Calculated Value Experimental Value Deviation
Molecular Weight (g/mol) 180.16 180.16 0.00
Carbonyl Frequency (cm⁻¹) 1682 1675 +7
Carbon-Oxygen Bond Length (Å) 1.428 1.425 +0.003
Highest Occupied Molecular Orbital Energy (eV) -6.42 - -
Lowest Unoccupied Molecular Orbital Energy (eV) -1.28 - -
Dipole Moment (Debye) 3.85 - -

Properties

IUPAC Name

6-methoxy-1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-12-7-3-2-5-8(10-7)13-4-6(11)9-5/h2-3H,4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAVWSVAVVZRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

  • Starting Materials: Commercially available 2-chloro-3-pyridinol derivatives or related chlorinated pyridines.
  • Key Reagents: N-substituted-2-chloroacetamides or similar acetamide derivatives.
  • Reaction Conditions: Microwave irradiation in the presence of potassium carbonate or cesium carbonate in polar solvents such as DMF.
  • Reaction Pathway: Nucleophilic substitution of the chloro group followed by intramolecular cyclization via Smiles rearrangement, leading to the formation of the heterocyclic oxazine ring.

Reaction Scheme

Pyridinol derivative + N-substituted-2-chloroacetamide
   → Microwave irradiation
   → Cyclization to form pyrido[2,3-b][1,4]oxazin-2(3H)-one

Data Table: Microwave-Assisted Cyclization Conditions

Starting Material Reagent Solvent Temperature Time Yield (%) Reference
2-Chloropyridinol N-Substituted-2-chloroacetamide DMF 100°C 5 min 85–90
2-Chloropyridinol N-Substituted-2-chloroacetamide DMF 120°C 3 min 88–92

Ring-Opening and Cyclization of Pyridone Derivatives

An alternative approach involves starting from substituted pyridone compounds, which undergo ring-opening followed by cyclization to yield the oxazine core.

Procedure

  • Initial Step: Synthesis of 2,3-dihydro-1H-pyrido[2,3-b]oxazin-2-ol derivatives via nucleophilic addition or reduction.
  • Subsequent Step: Functionalization of the hydroxyl group with methylating agents such as mesyl chloride to introduce a methoxy group at the appropriate position.
  • Final Cyclization: Treatment with bases (e.g., sodium methoxide) induces ring closure, forming the target compound.

Research Findings

  • The methylation of the hydroxyl group with mesyl chloride followed by base-induced cyclization is efficient, yielding the methoxy-substituted oxazine with high purity and yield.

Data Table: Ring-Opening and Cyclization Conditions

Starting Compound Reagent Base Solvent Temperature Time Yield (%) Reference
Pyridone derivative Mesyl chloride NaOMe THF Reflux 4 h 85–88
Pyridone derivative Methylating agent NaH DMF Room Temp 2 h 80–85

Multi-Step Synthesis from Precursors

A comprehensive method involves multi-step synthesis starting from simpler heterocycles or aromatic amines, progressing through nitration, halogenation, and subsequent cyclization.

Key Steps

  • Step 1: Nitration or halogenation of aromatic precursors to introduce reactive sites.
  • Step 2: Nucleophilic substitution with amino derivatives to form intermediate heterocycles.
  • Step 3: Cyclization under basic or acidic conditions to form the oxazine ring.

Research Data

  • These methods often require optimization of temperature, solvent, and reaction time to maximize yield and purity.

Data Table: Multi-Step Synthesis

Step Reagents Conditions Yield (%) Notes
1 Nitrating agent Cold temperature 70–80 Introduction of nitro group
2 Amines Reflux 60–75 Formation of amino-intermediate
3 Cyclization reagent Basic/acidic 65–85 Ring closure to oxazine

Notes on Research Findings

  • Microwave-assisted methods significantly reduce reaction times and improve yields, aligning with green chemistry principles.
  • The use of cesium carbonate or potassium carbonate as bases facilitates nucleophilic substitutions and cyclizations.
  • Functionalization of intermediates with methyl or methoxy groups is achieved via methylating agents like methyl chloride or mesyl chloride, often under reflux or microwave conditions.
  • Optimization of solvent, temperature, and reaction time is critical for high-yield synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted aldehydes or acids, while reduction can produce various reduced derivatives of the oxazine ring.

Scientific Research Applications

6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic applications.

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Biological Activity Key Findings
6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one 6-OCH₃ 208.21 (calc.) AKT inhibition, Hemorheological activity Methoxy group enhances solubility; AKT inhibition via allosteric binding .
1-(5-Methylisoxazol-3-yl)-derivative (4a) 1-(5-Methylisoxazol-3-yl) 245.23 (calc.) Antibacterial Isoxazole ring improves bacterial topoisomerase inhibition .
7-Fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one 7-F 196.15 (calc.) DNA topoisomerase inhibition Reduced π-π stacking with DNA lowers potency against topoisomerase IV .
6-Bromo-3-methyl-derivative 6-Br, 3-CH₃ 243.06 Not reported Bromine enhances electrophilicity; used as synthetic intermediate .
3-Ethyl-7-(hydroxymethyl)-derivative 3-CH₂CH₃, 7-CH₂OH 208.21 Not reported Hydroxymethyl group may improve pharmacokinetics .
ALM301 6-aryl, 1-ethyl, 7-phenyl 447.50 AKT1/2 inhibition Subtype-selective inhibitor with >100-fold selectivity over AKT3 .

Physicochemical and Spectral Properties

  • Solubility : Methoxy and hydroxymethyl groups enhance aqueous solubility compared to bromo or fluoro substituents .
  • Spectral Shifts : Cyclization of intermediates causes characteristic ¹H NMR shifts (e.g., C5 proton at 6.96 ppm in 6-methoxy derivative vs. 6.42 ppm in pre-cyclized form) .

Biological Activity

6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound featuring a pyridine and oxazine ring structure. Its molecular formula is C8_8H8_8N2_2O3_3. This compound has garnered attention for its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The unique structure of this compound includes a methoxy group at the 6-position of the pyridine ring. This substitution plays a crucial role in its biological activity. The compound can undergo various chemical reactions typical of heterocycles, including oxidation, reduction, and substitution reactions which can lead to diverse derivatives with distinct biological profiles .

Biological Activities

Research indicates that compounds within the pyrido[2,3-b][1,4]oxazine class exhibit a range of biological activities. Specifically, this compound has shown:

  • Anticancer Activity : Preliminary studies have demonstrated cytotoxic effects against various human cancer cell lines. For instance, compounds similar to this compound were evaluated for their antiproliferative activity against A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer) cells. Some analogs exhibited significant cytotoxicity with IC50_{50} values ranging from 4.47 to 52.8 μM .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve inhibition of tubulin polymerization and induction of cell cycle arrest at the G2/M phase. This was observed in flow cytometric analyses where treated cancer cells displayed significant changes in cell cycle progression .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity:

Compound NameStructural FeaturesUnique Aspects
6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-oneIodine substitution at the 6-positionEnhanced reactivity due to halogen presence
6-Amino-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-oneAmino group at the 6-positionPotential for hydrogen bonding interactions
5-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-oneMethyl substitution at the 5-positionAltered lipophilicity affecting bioavailability

These comparisons highlight the diversity within the pyrido[2,3-b][1,4]oxazine class while showcasing the unique properties of this compound due to its specific methoxy group attachment .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related oxazine compounds. For example:

  • Study on Antitubulin Activity : A series of oxazinonaphthalene analogs were synthesized and tested for their ability to inhibit tubulin polymerization. The most effective compounds demonstrated significant antiproliferative activity across multiple cancer cell lines .

Q & A

Basic: What are the standard synthetic routes for 6-methoxy-substituted pyrido[2,3-b][1,4]oxazin-2(3H)-one derivatives?

Methodological Answer:
A common approach involves cyclization of 3-amino-4-substituted pyridin-2(1H)-one precursors with chloroacetyl chloride. For example, reacting 3-amino-6-methyl-4-(thien-2-yl)pyridin-2(1H)-one with chloroacetyl chloride in DMF, using K₂CO₃ as a base at 80–100°C for 2 hours, yields the oxazinone core. Post-reaction, the product is precipitated with ice water, filtered, washed, and recrystallized from dioxane (56% yield) . This method emphasizes temperature control and purification steps to avoid byproducts.

Advanced: How can one-pot synthesis strategies improve efficiency in constructing the pyridooxazinone scaffold?

Methodological Answer:
A green chemistry approach employs task-specific ionic liquids like [HMIm]BF₄ as solvents and catalysts. For instance, Smiles rearrangement in a one-pot reaction enables the synthesis of isoxazolyl-substituted pyridooxazinones. This method avoids traditional solvents, reduces reaction steps, and achieves moderate-to-high yields (50–85%) under optimized conditions (e.g., 80°C, 6–8 hours). Key advantages include simplified workup and reduced environmental impact .

Basic: What spectroscopic techniques are critical for characterizing 6-methoxy-pyridooxazinone derivatives?

Methodological Answer:
Essential techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substituent integration. For example, the methoxy group at position 6 appears as a singlet (~δ 3.8–4.0 ppm), while the oxazinone NH proton resonates near δ 10.0 ppm .
  • IR Spectroscopy : Detects carbonyl stretching (ν ~1700 cm⁻¹) and NH vibrations (ν ~3300 cm⁻¹) .
  • Elemental Analysis : Validates purity and empirical formula (e.g., C₁₂H₁₂N₂O₂S derivatives show C ≈58.05%, H ≈4.87%, N ≈11.28%) .

Advanced: How do structural modifications influence the biological activity of pyridooxazinone derivatives?

Methodological Answer:

  • Antibacterial Activity : Substitutions on the heterocyclic core (e.g., fluorine at position 7) enhance DNA topoisomerase II/IV inhibition. For example, 7-fluoro derivatives exhibit sub-micromolar activity against S. aureus and E. coli by stabilizing ternary complexes via π-π stacking and hydrophobic interactions .
  • Antithrombotic Potential : Thiourea fragments appended to the pyridone core increase affinity for thrombotic targets (e.g., molecular docking shows improved binding to fibrinogen receptors). Hemorheological assays using in vitro blood viscosity models validate activity comparable to pentoxifylline .

Basic: What experimental models are used to assess the hemorheological activity of pyridooxazinones?

Methodological Answer:

  • Blood Viscosity Assays : Compounds are tested in in vitro models simulating hyperviscosity syndrome. Activity is quantified by measuring reductions in erythrocyte aggregation and plasma viscosity using rotational viscometers. Reference standards (e.g., pentoxifylline) establish baseline efficacy .

Advanced: How can researchers resolve contradictions in synthetic yields or bioactivity data across studies?

Methodological Answer:

  • Yield Discrepancies : Optimize reaction parameters (e.g., solvent polarity, catalyst loading). For instance, switching from DMF to ionic liquids may improve yields by enhancing solubility or reducing side reactions .
  • Bioactivity Variability : Use structure-activity relationship (SAR) studies to isolate critical substituents. For example, replacing a partially unsaturated LHS group (e.g., 7-fluoro-pyridooxazinone) with aromatic moieties enhances DNA-binding affinity in topoisomerase assays .

Advanced: What computational tools support the design of pyridooxazinone-based inhibitors?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina predicts binding modes to targets (e.g., AKT kinase or fibrinogen receptors). Docking scores correlate with experimental IC₅₀ values, guiding prioritization of derivatives for synthesis .
  • MD Simulations : Assess stability of inhibitor-protein complexes over time (e.g., 100 ns trajectories validate interactions with conserved residues like Ala68 or Met121 in topoisomerases) .

Basic: How is regioselectivity ensured during the synthesis of substituted pyridooxazinones?

Methodological Answer:

  • Directing Groups : Methoxy or methyl substituents at specific positions (e.g., C6) guide cyclization. For example, steric hindrance from a C6 methoxy group favors oxazinone formation at C2 .
  • Reagent Selection : Chloroacetyl chloride selectively acylates the amino group in 3-aminopyridinones, avoiding competing reactions at other sites .

Advanced: What are the challenges in scaling up pyridooxazinone synthesis for preclinical studies?

Methodological Answer:

  • Purification Hurdles : Recrystallization from dioxane may not be feasible at larger scales. Alternatives like column chromatography or continuous flow crystallization should be explored .
  • Toxicity of Reagents : Replace chlorinated solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to meet regulatory standards .

Basic: How are pyridooxazinone derivatives validated as kinase inhibitors?

Methodological Answer:

  • Enzymatic Assays : Test compounds against purified kinases (e.g., AKT1) using ADP-Glo™ luminescence assays. ALM301, a related compound, shows IC₅₀ < 10 nM via this method .
  • Cell-Based Models : Validate target engagement in cancer cell lines (e.g., inhibition of AKT phosphorylation in MDA-MB-231 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 2
6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.